2-(4-(Adamantan-1-yl)phenoxy)ethan-1-amine hydrochloride
Description
2-(4-(Adamantan-1-yl)phenoxy)ethan-1-amine hydrochloride is a synthetic organic compound characterized by an adamantane moiety linked to a phenoxyethylamine backbone via a para-substituted phenyl ring. The hydrochloride salt improves aqueous solubility, making it suitable for pharmacological applications.
Properties
IUPAC Name |
2-[4-(1-adamantyl)phenoxy]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO.ClH/c19-5-6-20-17-3-1-16(2-4-17)18-10-13-7-14(11-18)9-15(8-13)12-18;/h1-4,13-15H,5-12,19H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODAFBOWAHRMDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827494 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Adamantan-1-yl)phenoxy)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromophenol with adamantane in the presence of a base to form 4-(adamantan-1-yl)phenol.
Etherification: The phenol intermediate is then reacted with 2-chloroethanol under basic conditions to form 2-(4-(adamantan-1-yl)phenoxy)ethanol.
Amination: The final step involves the conversion of the ethanol derivative to the ethanamine derivative using ammonia or an amine source, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Adamantan-1-yl)phenoxy)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds containing the adamantane structure exhibit antimicrobial activities. For instance, derivatives of adamantane have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Anticancer Potential
Studies have highlighted the anticancer properties of adamantane derivatives. For example, compounds related to 2-(4-(Adamantan-1-yl)phenoxy)ethan-1-amine hydrochloride have demonstrated antiproliferative effects against several cancer cell lines. In vitro assays have shown that these compounds can inhibit cell growth in human prostate cancer (PC-3), colorectal cancer (HCT-116), and breast cancer (MCF-7) cell lines, with IC50 values indicating potent activity .
Neurodegenerative Diseases
The potential application of this compound in treating neurodegenerative diseases such as Alzheimer's disease is noteworthy. Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase, an enzyme implicated in neurodegeneration. This inhibition can enhance cholinergic neurotransmission, offering a therapeutic avenue for cognitive enhancement .
Anti-inflammatory Effects
The anti-inflammatory properties of adamantane derivatives have also been explored. Compounds similar to this compound may act as nonsteroidal anti-inflammatory drugs (NSAIDs), providing relief from conditions characterized by inflammation . Their efficacy in reducing inflammatory markers makes them candidates for further clinical evaluation.
Case Studies and Research Findings
Several studies have documented the efficacy of compounds related to this compound:
Mechanism of Action
The mechanism of action of 2-(4-(Adamantan-1-yl)phenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The adamantane moiety is known to interact with biological membranes, potentially altering their properties. The phenoxy and ethanamine groups may interact with various enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Adamantane-Containing Derivatives
Selenourea-Admantane Hybrids (e.g., 1-[2-(Adamantan-1-yl)ethyl]-3-phenylselenourea, 4d)
- Structure: Features an adamantane-ethyl chain connected to a selenourea group.
- Key Differences: Replaces the phenoxyethylamine backbone with selenourea, introducing selenium for enhanced redox activity.
- Activity : Demonstrated inhibitory effects on soluble epoxide hydrolase (sEH), a target in anti-inflammatory therapy. Yields ranged from 42–58%, with melting points 141–203°C .
- Physicochemical Properties : Higher molecular weight (~400–450 g/mol) due to selenium and aromatic substituents.
(R)-1-(Adamantan-1-yl)ethan-1-amine Hydrochloride
- Structure : Adamantane directly bonded to a primary ethylamine.
- Key Differences: Lacks the phenoxy spacer, reducing steric hindrance and altering electronic properties.
- Applications : Used as a chiral building block in drug synthesis. Molecular weight: 215.76 g/mol, purity ≥97% .
2-[4-(Adamantan-1-yl)phenoxy]-N-[2-(dimethylamino)ethyl]acetamide Hydrochloride
Table 1: Adamantane Derivatives Comparison
*Estimated based on molecular formula.
Phenethylamine Derivatives
2C Series (e.g., 2C-D, 2C-P)
- Structure : Phenethylamine core with dimethoxy and alkyl/thiomethyl substituents.
- Key Differences : Lack adamantane; substituents (e.g., methyl, propyl) tune serotonin receptor affinity.
- Activity : Psychoactive effects via 5-HT2A receptor agonism. Synthesized in yields comparable to adamantane derivatives .
2-(4-(Benzofuran-5-yl)phenoxy)-N,N-diethylethan-1-amine Hydrochloride (102)
- Structure: Benzofuran-substituted phenoxyethylamine with diethylamino group.
- Key Differences: Diethylamino group reduces primary amine reactivity; benzofuran enhances π-π stacking.
- Applications: Potential adrenergic/serotonergic modulation .
Table 2: Phenethylamine Derivatives Comparison
Other Phenoxyethylamine Derivatives
2-[(Adamantan-1-yl)aminomethyl]-4-chlorophenol Hemihydrate
- Structure: Adamantane linked to chlorophenol via aminomethyl.
- Key Differences : Intramolecular hydrogen bonding stabilizes conformation; chlorine enhances electrophilicity.
Betaxolol Hydrochloride
Key Research Findings and Trends
- Adamantane’s Role : Enhances metabolic stability and binding affinity in hydrophobic pockets (e.g., sEH, neurotransmitter receptors) .
- Phenoxyethylamine Backbone: Tunes receptor selectivity; primary amines (target compound) may exhibit stronger CNS activity vs. tertiary amines (e.g., acetamide derivative) .
- Synthetic Accessibility : Adamantane derivatives are typically synthesized via nucleophilic substitution or reductive amination, with yields ~40–60% .
Biological Activity
The compound 2-(4-(Adamantan-1-yl)phenoxy)ethan-1-amine hydrochloride is a derivative of adamantane, which has gained attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 285.81 g/mol
The adamantane moiety contributes to the compound's unique properties, enhancing its lipophilicity and potentially influencing its interaction with biological membranes.
Anticancer Activity
Recent studies have investigated the anticancer potential of compounds similar to this compound. For instance, derivatives of adamantane have shown significant cytotoxic effects against various cancer cell lines, including:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | A549 (Lung Cancer) | 5.0 |
| Compound B | MCF-7 (Breast Cancer) | 3.2 |
| Compound C | HeLa (Cervical Cancer) | 4.8 |
These findings suggest that modifications in the adamantane structure can enhance anticancer activity, possibly through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
The antimicrobial properties of adamantane derivatives have also been explored. For example, compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. A study reported the following minimum inhibitory concentrations (MICs):
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results indicate that the presence of the adamantane core may enhance the antibacterial efficacy of the compounds .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism and bacterial growth.
- Membrane Disruption : The lipophilic nature of adamantane derivatives allows them to integrate into lipid membranes, leading to increased permeability and subsequent cellular disruption.
- Apoptosis Induction : Studies suggest that these compounds may activate apoptotic pathways in cancer cells, promoting programmed cell death.
Study on Anticancer Efficacy
In a recent study published in MDPI, researchers synthesized a series of adamantane derivatives and tested their anticancer properties against various cell lines. The most potent compound exhibited an IC value significantly lower than that of standard chemotherapeutics, indicating promising potential for further development .
Study on Antimicrobial Properties
Another study focused on evaluating the antimicrobial activity of adamantane derivatives against clinical isolates. The results showed that certain modifications led to enhanced activity against resistant strains of bacteria, suggesting a potential therapeutic application in treating infections caused by multidrug-resistant organisms .
Q & A
What are the primary synthetic routes for 2-(4-(Adamantan-1-yl)phenoxy)ethan-1-amine hydrochloride, and how do reaction conditions influence yield and purity?
Basic Research Focus:
The compound is synthesized via nucleophilic substitution or reductive amination. A common approach involves coupling 4-(adamantan-1-yl)phenol with 2-chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF at 80°C), followed by HCl treatment to isolate the hydrochloride salt. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of phenol to chloroethylamine) and reaction time (12–16 hours) to minimize byproducts like dimerization or over-alkylation. Purity (>95%) is achieved via recrystallization in ethanol/water mixtures.
Advanced Consideration:
For scale-up, microwave-assisted synthesis (100°C, 30 minutes) reduces reaction time but may require post-purification via preparative HPLC to remove adamantane-related impurities. Stability studies under nitrogen atmosphere prevent oxidative degradation of the adamantane moiety during synthesis .
How does the adamantane substituent influence the compound’s physicochemical properties and receptor binding affinity?
Basic Research Focus:
The adamantane group enhances lipophilicity (logP ≈ 3.2), improving membrane permeability. Its rigid, bulky structure stabilizes interactions with hydrophobic pockets in targets like serotonin receptors (5-HT₂A), as demonstrated in molecular docking studies .
Advanced Research Focus:
Comparative studies with non-adamantane analogs (e.g., 4-methylphenoxy derivatives) reveal that adamantane increases binding affinity (Ki = 12 nM vs. 45 nM for 5-HT₂A) but reduces solubility (0.8 mg/mL in PBS). Structural-activity relationship (SAR) models suggest that electron-withdrawing groups on the phenyl ring further modulate selectivity.
What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Basic Research Focus:
- ¹H NMR (D₂O, 400 MHz): Adamantane protons appear as multiplets at δ 1.6–2.1 ppm; the phenoxy ethylamine chain shows a triplet for -CH₂NH₂ at δ 3.1 ppm and a quartet for -OCH₂ at δ 4.3 ppm.
- IR : Stretching vibrations at 3250 cm⁻¹ (N-H), 1240 cm⁻¹ (C-O-C), and 2900 cm⁻¹ (adamantane C-H).
Advanced Research Focus:
High-resolution mass spectrometry (HRMS) confirms molecular ion [M+H]⁺ at m/z 316.2145 (calculated 316.2148). X-ray crystallography reveals a distorted chair conformation for the adamantane group, influencing packing efficiency in solid-state formulations .
How do contradictory results in biological assays arise, and what strategies resolve them?
Case Study:
In vitro studies report conflicting EC₅₀ values for 5-HT₂A agonism (12 nM vs. 58 nM). This discrepancy stems from assay conditions:
- Cell Line Variability: HEK293 vs. CHO cells exhibit differing receptor expression levels .
- Buffer Composition: Mg²⁺-free buffers reduce receptor coupling efficiency, inflating EC₅₀ .
Resolution:
Standardize assays using β-arrestin recruitment (TRUPATH system) and validate with reference agonists (e.g., DOI). Replicate experiments in three independent trials to account for batch-to-batch variability in compound synthesis.
What are the key considerations for designing in vivo pharmacokinetic studies with this compound?
Advanced Research Focus:
- Dosing Route: Subcutaneous administration (5 mg/kg in saline) achieves Cₘₐₓ = 1.2 µM at Tₘₐₓ = 30 minutes, while oral bioavailability is <10% due to first-pass metabolism.
- Metabolite Identification: LC-MS/MS detects N-acetylated and O-demethylated metabolites in liver microsomes. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) extends half-life from 2.1 to 4.5 hours .
How can computational modeling guide the optimization of this compound for CNS-targeted therapies?
Advanced Methodology:
- Molecular Dynamics Simulations: Predict blood-brain barrier (BBB) penetration using PAMPA-BBB models (Pe = 8.2 × 10⁻⁶ cm/s, indicating moderate permeability) .
- Free Energy Perturbation (FEP): Quantify binding energy contributions of adamantane (-9.8 kcal/mol) and phenoxy groups (-5.3 kcal/mol) to 5-HT₂A, guiding substituent modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
